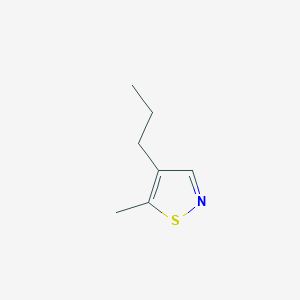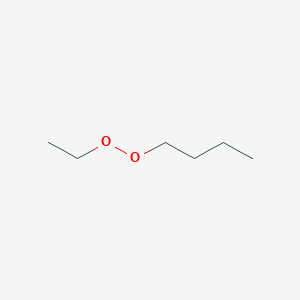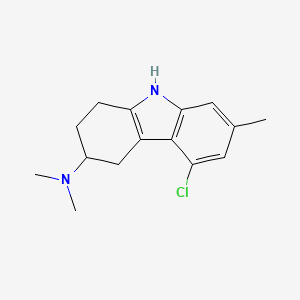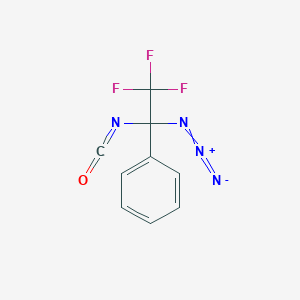
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one typically involves nitration of 4-tert-butyl-2,6-dimethylacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Solvents like tetrahydrofuran (THF) and toluene are often used in the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Reduction: 1-(2-tert-Butyl-4,6-dimethyl-3,5-diaminophenyl)ethan-1-one.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Comparison: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one is unique due to its specific structural configuration, which imparts a distinct musk fragrance. Its stability and long-lasting scent make it more desirable compared to other similar compounds .
Eigenschaften
CAS-Nummer |
60788-23-0 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C14H18N2O5/c1-7-10(9(3)17)11(14(4,5)6)13(16(20)21)8(2)12(7)15(18)19/h1-6H3 |
InChI-Schlüssel |
PIWLKRVATMSBJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)





![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
